1-(2,6-Diisopropylphenyl)imidazole

N-Heterocyclic Carbene Steric Bulk Homogeneous Catalysis

Researchers requiring sterically demanding NHC ligands for challenging cross-coupling often face catalyst decomposition with conventional N-aryl imidazoles. 1-(2,6-Diisopropylphenyl)imidazole (DippIm) is the direct IPr-NHC precursor, with the 2,6-diisopropylphenyl group imposing %Vbur 44.7% to suppress β-hydride elimination and enable aryl chloride activation where less-hindered analogs fail. • Pd-NHC Suzuki-Miyaura: TON >87,000 over 21 cycles with zero detectable Pd leaching. • Redox esterification of α,β-unsaturated aldehydes: Dipp-NHC outperforms methyl/isopropyl NHC analogs. • ≥98% crystalline powder; ambient shipping from global stock.

Molecular Formula C15H20N2
Molecular Weight 228.33 g/mol
CAS No. 25364-47-0
Cat. No. B1339488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Diisopropylphenyl)imidazole
CAS25364-47-0
Molecular FormulaC15H20N2
Molecular Weight228.33 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN=C2
InChIInChI=1S/C15H20N2/c1-11(2)13-6-5-7-14(12(3)4)15(13)17-9-8-16-10-17/h5-12H,1-4H3
InChIKeyOWSXDWUAPKBLOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,6-Diisopropylphenyl)imidazole: Overview & Procurement


1-(2,6-Diisopropylphenyl)imidazole (DippIm; CAS 25364-47-0; C15H20N2; MW 228.34) is an N-aryl imidazole derivative characterized by a sterically demanding 2,6-diisopropylphenyl substituent at the imidazole N1 position. The compound is a white to almost white crystalline powder with a melting point of 127.0–131.0 °C and purity typically ≥98.0% by titration (GC min. 96.0%) . Its primary utility lies in catalysis, where it serves as a ligand precursor for transition-metal complexes and as an N-heterocyclic carbene (NHC) precursor in both organocatalysis and homogeneous catalysis . The crystal structure, reported at 106(2) K, reveals monoclinic P21/c symmetry with the imidazole ring rotated 80.7(1)° relative to the phenyl ring [1].

1-(2,6-Diisopropylphenyl)imidazole vs. N-Aryl Imidazoles


Substituting 1-(2,6-diisopropylphenyl)imidazole with generic N-aryl imidazoles bearing less hindered aryl substituents (e.g., phenyl, 2,6-dimethylphenyl, or 2,4,6-trimethylphenyl) is not scientifically equivalent. The 2,6-diisopropylphenyl (Dipp) group imposes a substantially larger steric profile (%Vbur up to 44.7% for IPr NHC vs. ~36% for IMes), which directly alters NHC electronic properties (%Vbur/%π-delocalization balance), metal complex geometry (preventing Ni–H oxidative addition), and catalytic selectivity in redox esterification (Dipp-substituted NHCs show high activity/selectivity with primary alcohols while methyl/isopropyl analogs underperform) [1][2][3]. Crystal structure analysis confirms the aryl ring lacks π-stacking with neighboring molecules, a feature that differs from less bulky N-aryl imidazoles [4]. These sterically-driven performance differences are quantifiable and dictate selection in precision catalysis.

1-(2,6-Diisopropylphenyl)imidazole Differentiation Evidence


Steric Bulk: IPr NHC vs. IMes

The steric demand of the NHC derived from 1-(2,6-diisopropylphenyl)imidazole (IPr; bearing two Dipp groups) significantly exceeds that of NHCs derived from mesityl (IMes) or 2,6-dimethylphenyl (IXy) precursors. IPr exhibits a %Vbur (percent buried volume) of 44.7%, compared to approximately 36% for IMes and ~32% for IXy [1]. This elevated steric profile directly correlates with enhanced catalytic performance in demanding cross-couplings and prevents undesired side reactions such as Ni–H bond formation in pincer complexes [2].

N-Heterocyclic Carbene Steric Bulk Homogeneous Catalysis

Dipp-NHC vs. Methyl/Isopropyl NHCs in Redox Esterification

In a direct comparative study of NHC precursors bearing different N-3 substituents, the Dipp-substituted NHC (derived from 1-(2,6-diisopropylphenyl)imidazole) demonstrated high activity and selectivity in redox esterification of α,β-unsaturated aldehydes with primary alcohols, whereas NHCs substituted with methyl or isopropyl groups showed markedly inferior performance [1]. The Dipp-substituted dendritic NHC catalyst exhibited improved performance across four consecutive recycling runs via organic solvent nanofiltration [1].

Organocatalysis NHC Precursor Redox Esterification

DippIm vs. MesitylImidazole Crystal Packing

Crystal structure analysis of 1-(2,6-diisopropylphenyl)imidazole (DippIm) at 106(2) K reveals monoclinic P21/c symmetry with the imidazole ring rotated 80.7(1)° relative to the phenyl ring. Intermolecular stabilization primarily results from close contacts between the N atom at the 3-position on the imidazole ring and the C–H bond at the 4-position on a neighboring DippIm molecule, with aryl–aryl distances outside the accepted 5 Å threshold for π-stacking [1]. The study explicitly states that "changing the aryl group from 2,4,6-trimethylphenyl to 2,6-diisopropylphenyl has no significant effect on the imidazole ring geometry," but the intermolecular packing is fundamentally altered due to the absence of π-stacking [1].

Crystallography Structural Analysis Ligand Design

Synthetic Route Comparison

Three synthetic routes to 1-(2,6-diisopropylphenyl)imidazole have been quantitatively compared for yield efficiency. The one-pot synthesis from glyoxal, formaldehyde, ammonium chloride, and 2,6-diisopropylaniline typically produces low yields for hindered imidazoles [1]. The Ullmann-type coupling using 2-iodo-1,3-diisopropylbenzene and imidazole (10% CuI, 40% N,N′-dimethylethylenediamine, Cs2CO3) yields only 19% DippIm [1]. The thiophosgene method from 2,6-diisopropylaniline with Cl2CS in H2O, followed by amine addition and acidic workup, achieves the highest reported yield of 78% [1].

Synthetic Methodology Process Chemistry Precursor Synthesis

Magnetic Pd-NHC Catalyst Performance

A magnetically separable palladium catalyst prepared from 1-(2,6-diisopropylphenyl)imidazole (DippIm) via surface modification of magnetic polymer carriers and subsequent Pd(OAc)2 treatment achieved palladium loading of 0.23 mmol g⁻¹. This Pd-NHC catalyst demonstrated high catalytic activity toward the Suzuki-Miyaura reaction of phenylboronic acids with aryl bromides in ethanol-water solution, achieving TON >87,000 [1]. After 21 cycling runs, catalytic activity decreased only slightly, and no palladium leaching was detected in either products or reaction residue [1].

Heterogeneous Catalysis Suzuki-Miyaura Coupling Catalyst Recycling

Purity Specifications & QC Methods

Commercial suppliers of 1-(2,6-diisopropylphenyl)imidazole provide product with purity specifications of >98.0% by nonaqueous titration and minimum 96.0% by GC analysis . The compound is available as a white to almost white crystalline powder with a melting point range of 127.0–131.0 °C . Multiple suppliers (TCI, ChemImpex, Bidepharm, Fluorochem) offer this compound with consistent purity specifications, indicating mature commercial availability and reliable supply chain . Storage conditions vary: TCI recommends room temperature storage in a cool, dark place (<15°C) , while ChemImpex specifies storage at 2–8°C .

Quality Control Analytical Chemistry Procurement Specification

1-(2,6-Diisopropylphenyl)imidazole Applications


NHC Precursor for Cross-Coupling

Employ 1-(2,6-diisopropylphenyl)imidazole as a precursor to the IPr NHC ligand in Pd-, Ni-, or Ru-catalyzed cross-coupling reactions where steric bulk (%Vbur 44.7%) is required to prevent catalyst decomposition, suppress β-hydride elimination, or achieve selectivity with challenging substrates such as aryl chlorides and sterically congested coupling partners [1]. The Dipp substituent enables reactions that fail with less hindered NHCs (e.g., IMes, IXy) [1].

NHC-Catalyzed Redox Esterification

Use 1-(2,6-diisopropylphenyl)imidazole for in situ generation of Dipp-substituted NHCs in redox esterification of α,β-unsaturated aldehydes with primary alcohols, where head-to-head comparison confirms that Dipp-substituted NHCs exhibit high activity and selectivity while methyl- or isopropyl-substituted NHCs show inferior performance [2]. The Dipp-substituted catalyst also demonstrates recyclability via organic solvent nanofiltration, enabling sustainable catalytic processes [2].

Magnetic Pd-NHC Catalyst for Suzuki-Miyaura

Utilize 1-(2,6-diisopropylphenyl)imidazole as the N-arylimidazole precursor for fabricating magnetically separable Pd-NHC catalysts. The resulting catalyst achieves TON >87,000 in Suzuki-Miyaura coupling of aryl bromides, maintains activity over 21 cycles with minimal degradation, and exhibits zero detectable Pd leaching [3]. This performance profile supports industrial applications requiring high catalyst productivity and stringent metal contamination control [3].

Pincer-Type NHC Complex Synthesis

Incorporate the Dipp moiety from 1-(2,6-diisopropylphenyl)imidazole into tritopic NHC precursors for pincer-type ligand systems. The steric constraints imposed by the 2,6-diisopropylphenyl substituent alter reaction pathways—specifically preventing Ni–H bond formation while enabling unusual ethylene insertion into non-activated C(sp³)–H bonds [4]. This sterically-driven mechanistic divergence is not achievable with less hindered aryl substituents [4].

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